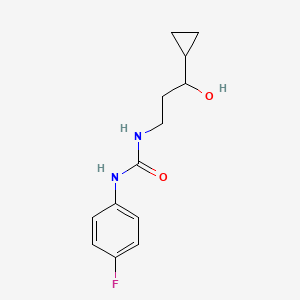

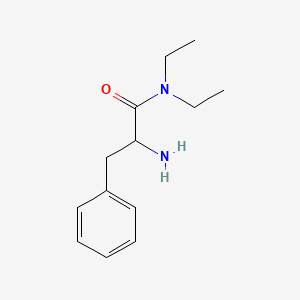

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

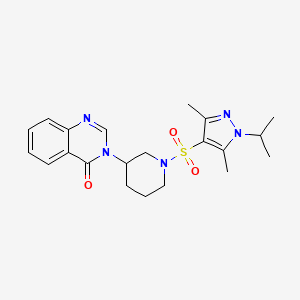

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has gained significant attention in the field of cancer research due to its potential as an immunotherapy agent. CPI-444 is being studied for its ability to enhance the anti-tumor immune response in various types of cancer.

科学的研究の応用

Synthesis and Chemical Characterization

Studies on urea derivatives often focus on their synthesis and potential as intermediates in chemical reactions. For example, the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea showcases the versatility of urea compounds in creating complex molecules under specific conditions, indicating their utility in developing pharmaceuticals and agrochemicals (Goryaeva, Burgart, & Saloutin, 2009).

Biological Activities

Research into urea derivatives also extends into their biological activities, such as their potential as inhibitors or activators in biochemical pathways. For instance, the study on the antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, including N(1)- and N(3)-(4-fluorophenyl) ureas, highlights the role of such compounds in addressing fungal infections, which could have implications for agricultural and medical applications (Mishra, Singh, & Wahab, 2000).

Environmental and Pharmacological Implications

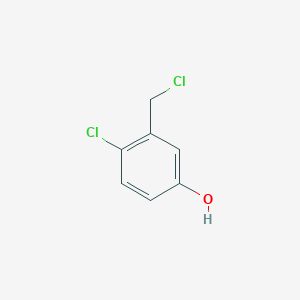

Further, the study on the Electro-Fenton degradation of antimicrobials triclosan and triclocarban, involving a N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, demonstrates the environmental relevance of urea derivatives. Their degradation by advanced oxidation processes reveals their potential impact on water treatment and pollution control, showcasing the importance of understanding chemical reactivity and environmental fate (Sirés et al., 2007).

Molecular Interactions and Mechanisms

Moreover, studies exploring the nature of urea-fluoride interactions provide insights into the fundamental chemical properties and potential applications of urea derivatives in material science and catalysis. The interaction dynamics between urea compounds and fluoride ions, leading to proton transfer phenomena, underlines the complexity of chemical interactions that could be harnessed for designing new materials and sensors (Boiocchi et al., 2004).

特性

IUPAC Name |

1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-10-3-5-11(6-4-10)16-13(18)15-8-7-12(17)9-1-2-9/h3-6,9,12,17H,1-2,7-8H2,(H2,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSRXEBTSYRRKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)NC2=CC=C(C=C2)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)

![4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one](/img/structure/B2397590.png)

![N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2397597.png)

![1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397601.png)

![4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2397607.png)